rac Rotigotine-d7 Hydrochloride
CAS No.:
Cat. No.: VC0207066
Molecular Formula: C₁₉H₁₉D₇ClNOS
Molecular Weight: 358.98
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₉H₁₉D₇ClNOS |
|---|---|
| Molecular Weight | 358.98 |
Introduction
Fundamental Characteristics and Chemical Identity
Chemical Structure and Nomenclature
Rac-Rotigotine-d7 Hydrochloride is chemically identified as 6-((propyl-d7)(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol, hydrochloride (1:1) . This compound is the deuterated version of rotigotine, where seven hydrogen atoms in the propyl chain have been replaced with deuterium atoms. The "rac" prefix indicates it is a racemic mixture of stereoisomers, containing equal amounts of the two possible enantiomers. Alternative names for this compound include rac-N 0437-d7, rac-N 0923-d7, rac-Neupro-d7 Hydrochloride, and rac-SPM 962-d7 .
Registry and Identification Information
The compound's identification parameters are summarized in the following table:
| Parameter | Details |
|---|---|
| CAS Number | 102120-99-0 (refers to non-labeled compound) |
| Molecular Formula | C19H18D7NOS·HCl |
| Molecular Weight | 359.0 g/mol |
| Parent Compound CID | 76973914 (PubChem) |
| PubChem CID | 119025518 |
| Canonical SMILES | OC1=C(CCC@HC3)C3=CC=C1.[H]Cl |
Physicochemical Properties
Structural Characteristics
Rac-Rotigotine-d7 Hydrochloride contains a tetrahydronaphthalene core with a hydroxyl group at position 1 and an amino group at position 6. The amino group is substituted with a deuterium-labeled propyl chain and a 2-(thiophen-2-yl)ethyl group. The seven deuterium atoms are located exclusively on the propyl chain, which distinguishes this compound from the non-deuterated rotigotine .
| Property | Specification |
|---|---|
| Solubility | Soluble in DMSO |
| Recommended Storage | Store at -20°C |
| Long-term Storage Stability | At -80°C: use within 6 months |
| Medium-term Storage Stability | At -20°C: use within 1 month |
| Handling Recommendations | To increase solubility, heat to 37°C and apply ultrasonic bath treatment |
| Shipping Conditions | Evaluation sample: shipped with blue ice; Other sizes: room temperature or with blue ice upon request |
For optimal results when preparing stock solutions, the compound should be dissolved in appropriate solvents and stored in separate packages to avoid repeated freezing and thawing, which can lead to product degradation .
Research Applications
Analytical and Pharmacokinetic Studies
Rac-Rotigotine-d7 Hydrochloride serves as an invaluable analytical standard for pharmaceutical research, particularly in:
-
Quantitative determination of rotigotine in biological samples
-
Metabolic profiling studies
-
Pharmacokinetic investigations
-
Quality control of pharmaceutical formulations
The deuterium labeling provides a distinctive mass signature that allows researchers to differentiate the compound from endogenous substances and non-labeled rotigotine in mass spectrometry analyses.
Stock Solution Preparation Guidelines
For research applications, precise preparation of stock solutions is essential. The following table provides guidance for preparing various concentrations:
| Concentration | Stock Solution Volume Required |
|---|---|
| 1 mg | |
| 1 mM | 2.7857 mL |
| 5 mM | 0.5571 mL |
| 10 mM | 0.2786 mL |
These calculations facilitate accurate dosing in experimental studies, ensuring consistency and reproducibility in research outcomes .
Experimental Applications in Pain Research
While primarily associated with Parkinson's disease research, rotigotine compounds have shown potential in pain management studies. Research using extended-release microsphere formulations of rotigotine has demonstrated dose-dependent analgesic effects in inflammatory pain models. For instance, experiments with carrageenan-induced paw edema in rats showed that rotigotine treatment increased hindpaw withdrawal latency, with an ED50 of 24.68 ± 1.02 mg/kg .
Such studies suggest that labeled analogs like rac-Rotigotine-d7 Hydrochloride may be valuable tools in exploring both the therapeutic potential and underlying mechanisms of rotigotine in pain management, particularly for Parkinson's patients who frequently experience pain symptoms.
Synthesis and Characterization Methodologies
Synthesis Approaches
The synthesis of rac-Rotigotine-d7 Hydrochloride involves selective deuteration of the propyl chain of rotigotine. This requires specialized synthetic methodologies to ensure high deuterium incorporation and stereochemical control. While specific synthesis protocols are proprietary, the general approach involves:
-
Preparation of deuterium-labeled propyl precursors
-
Coupling with the appropriate amine intermediates
-
Formation of the tetrahydronaphthalene core structure
-
Final conversion to the hydrochloride salt form
Analytical Characterization
Characterization of rac-Rotigotine-d7 Hydrochloride requires sophisticated analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy to confirm deuterium placement and structure
-
Liquid Chromatography-Mass Spectrometry (LC-MS) to assess isotopic purity (>98% required for research standards)
-
Stability testing under varying pH and temperature conditions to ensure structural integrity during storage
-
Radioligand binding assays to confirm pharmacological activity
These analytical methods ensure that the deuterated compound maintains the expected structural and functional properties required for its research applications.
Related Compounds and Impurities
Rotigotine Derivatives and Analogs
Rac-Rotigotine-d7 Hydrochloride belongs to a broader family of rotigotine-related compounds, including various salts, metabolites, and impurities. The table below highlights some key related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Rotigotine Hydrochloride | 125572-93-2 | C19H25NOS·HCl | 315.48 + 36.46 |
| Racemic Rotigotine | 92206-54-7 | C19H25NOS | 315.5 |
| Rotigotine Sulfate | 128478-69-3 | C19H25NO4S2 | 395.53 |
| Rotigotine EP Impurity B HCl | 1231158-77-2 | C13H19NO·HCl | 205.30 + 36.46 |
| Rotigotine EP Impurity C HCl | -- | C16H19NOS·HCl | 273.40 + 36.46 |
| Rotigotine EP Impurity K | 51927-48-1 | C10H10O | 146.19 |
This information helps researchers identify potential impurities or metabolites in analytical studies and provides context for understanding the structural relationships between different rotigotine derivatives .
Applications in Pharmaceutical Analysis
The availability of rac-Rotigotine-d7 Hydrochloride and related reference standards facilitates:
-
Development and validation of analytical methods for rotigotine quantification
-
Impurity profiling in pharmaceutical formulations
-
Stability studies and degradation pathway investigations
-
Metabolite identification in biological samples
Such applications are particularly important in quality control processes for rotigotine-containing medications, including the transdermal patch formulations used clinically .
Clinical Context of Parent Compound
Dosage Forms and Administration
Commercially available rotigotine transdermal systems come in various strengths, as shown in the following table:
| Patch Surface Area (cm²) | Total Drug Content (mg) | Nominal Dose Delivered in 24h (mg) | Indication |
|---|---|---|---|
| 5 | 2.25 | 1 | RLS |
| 10 | 4.5 | 2 | RLS, PD |
| 15 | 6.75 | 3 | RLS |
| 20 | 9 | 4 | PD |
| 30 | 13.5 | 6 | PD |
| 40 | 18 | 8 | PD |
This information provides context for understanding the pharmacokinetic profile that rac-Rotigotine-d7 Hydrochloride is designed to study and trace .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume